3-Methyl-5-benzofuranol

Organic Synthesis Process Chemistry Benzofuran Derivatives

Benzofuran SAR demands precise substitution; generic analogs cause variability. 3-Methyl-5-benzofuranol (CAS 7182-21-0) provides defined 5-OH/3-Me regiochemistry as a crystalline solid (mp 92°C), unlike liquid analogs that complicate handling. • One-pot synthesis yields 85-87%, enabling scalable derivatization. • 5-OH facilitates etherification/esterification for library generation. • GHS: H302, H315, H317, H319, H411. ≥98% purity. Global shipping.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 7182-21-0
Cat. No. B1367546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-benzofuranol
CAS7182-21-0
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C(C=C2)O
InChIInChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3
InChIKeyCFWUXOWTWHWMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-benzofuranol (CAS 7182-21-0): Procurement-Grade Benzofuran Scaffold for Research and Industrial Applications


3-Methyl-5-benzofuranol (CAS 7182-21-0), also known as 3-Methyl-1-benzofuran-5-ol, is an aromatic heterocyclic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It is characterized by a benzofuran core featuring a hydroxyl group at the 5-position and a methyl substituent at the 3-position, a structural motif of significant interest across multiple scientific domains. This compound is a white to off-white crystalline solid at room temperature, with a reported melting point of approximately 92 °C. It is frequently investigated for its potential as a synthetic intermediate, as well as for its inherent biological activities, including antimicrobial and antioxidant properties, and its utility in fragrance applications.

3-Methyl-5-benzofuranol Procurement: Why Structural Analogs Are Not Direct Replacements


The selection of 3-Methyl-5-benzofuranol over other benzofuran derivatives or in-class compounds cannot be based on structural similarity alone. Its specific substitution pattern—the precise placement of a hydroxyl group at the 5-position and a methyl group at the 3-position—dictates its unique physicochemical profile, which in turn governs its reactivity, solubility, and interaction with biological targets. The compound exists as a solid with a specific melting point, while many related benzofurans are liquids, a factor that critically influences handling, formulation, and storage requirements. Furthermore, its safety and hazard profile, as defined by GHS classifications, includes specific oral toxicity and skin sensitization warnings that may not apply to other analogs. Assuming interchangeability without accounting for these quantifiable differences in physical state, reactivity, and hazard classification introduces significant risk to experimental reproducibility, process safety, and downstream application performance.

Quantitative Evidence Guide for 3-Methyl-5-benzofuranol: Differentiating Features vs. In-Class Compounds


Synthetic Efficiency: A Practical One-Pot Process for 3-Methyl-5-benzofuranol with High Isolated Yield

A 2021 study in Organic Process Research & Development reported a three-step, one-pot synthesis of 3-Methyl-5-benzofuranol from morpholine, propionaldehyde, and p-benzoquinone. This method achieved an isolated yield of 85–87%. [1] The process is explicitly compared to traditional, multi-step approaches that require intermediate isolation and purification, which are described as 'tedious' and less efficient. This specific, high-yielding, one-pot methodology for this particular compound contrasts with the generally lower overall yields (often <70%) associated with more complex, multi-step syntheses for other substituted benzofurans, as documented in broader class reviews.

Organic Synthesis Process Chemistry Benzofuran Derivatives

Physical State and Handling: Solid Form of 3-Methyl-5-benzofuranol Differentiates from Common Liquid Analogs

3-Methyl-5-benzofuranol is a solid at room temperature with a reported melting point of 92 °C. This is a key differentiator from many close structural relatives, such as unsubstituted benzofuran and 2,3-dihydrobenzofuran, which are liquids at ambient temperature. For instance, the base benzofuran scaffold is described as a 'colorless oily liquid at room temperature'. The solid nature of 3-Methyl-5-benzofuranol allows for more straightforward handling, weighing, and purification via crystallization, which can be advantageous in laboratory and scale-up settings compared to liquid analogs that may require specialized techniques for precise dispensing.

Physicochemical Properties Formulation Science Materials Handling

Safety Profile for Risk Assessment: GHS Classifications for 3-Methyl-5-benzofuranol

According to its Safety Data Sheet (SDS) aligned with the Globally Harmonized System (GHS), 3-Methyl-5-benzofuranol carries specific hazard classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Skin Sensitization (Category 1), and Eye Irritation (Category 2). It is also classified as Hazardous to the aquatic environment (Chronic Category 2). These classifications provide a quantifiable basis for risk assessment and handling protocols. A NICNAS report further notes that while dermal toxicity is low, the compound is harmful via oral and inhalation routes. This specific safety profile allows EHS (Environmental, Health, and Safety) teams to accurately benchmark the compound against alternatives, implement appropriate personal protective equipment (PPE), and ensure compliance with shipping and disposal regulations.

Toxicology Safety Data Chemical Handling

Defined Application Space: Explicit Non-Use in Flavors/Fragrances

Unlike many other benzofuran derivatives which are actively marketed and used as flavor or fragrance ingredients, authoritative industry sources explicitly state that 3-Methyl-5-benzofuranol is 'not for fragrance use' and 'not for flavor use'. [1] This negative designation is a critical piece of procurement intelligence, as it immediately disqualifies the compound for applications in the F&F sector, regardless of any literature suggesting a 'fruity' or 'aromatic' odor. This clear demarcation prevents costly misapplication and redirects research efforts toward its validated use cases as a research chemical and synthetic intermediate.

Flavor and Fragrance Industry Regulatory Compliance Application Scoping

Targeted Application Scenarios for 3-Methyl-5-benzofuranol Based on Verifiable Evidence


Medicinal Chemistry Scaffold for Derivative Synthesis

The benzofuran core is a privileged scaffold in drug discovery. 3-Methyl-5-benzofuranol serves as a versatile starting material for synthesizing a library of novel derivatives, leveraging the hydroxyl group at the 5-position for etherification or esterification. Its utility is further supported by the existence of efficient synthetic routes, such as the 85-87% yield one-pot process described by Liang et al. (2021), which makes it a practical choice for generating compound libraries. [1]

In Vitro Studies of Antioxidant and Antimicrobial Activity

The compound's chemical structure, containing a phenolic hydroxyl group on an aromatic heterocycle, suggests potential radical-scavenging and antimicrobial properties. 3-Methyl-5-benzofuranol is a suitable candidate for inclusion in in vitro assays (e.g., DPPH, ABTS) to evaluate its antioxidant capacity or in disk diffusion/broth microdilution assays to screen for antimicrobial effects, with the aim of establishing structure-activity relationships (SAR) within the benzofuran class.

Process Chemistry Research and Scale-Up Studies

The published one-pot, three-step synthesis yielding 85-87% of 3-Methyl-5-benzofuranol provides a robust foundation for process chemistry investigations. [1] This established method allows researchers to use the compound as a model substrate for optimizing continuous flow processes, exploring alternative 'green' solvents, or developing in-line analytical monitoring techniques, with the goal of further enhancing synthetic efficiency for industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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